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molecular formula C10H7NO3 B044699 4-Nitro-1-naphthol CAS No. 605-62-9

4-Nitro-1-naphthol

Cat. No. B044699
M. Wt: 189.17 g/mol
InChI Key: AUIRNGLMBHIITH-UHFFFAOYSA-N
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Patent
US08653304B2

Procedure details

A suspension of 4-nitronaphthalen-1-ol (10.1 g, 53.4 mmol), 4-(2-chloroethyl)morpholine.hydrochloride (14.0 g, 75.2 mmol), sodium hydroxide (3.11 g, 77.8 mmol) and potassium carbonate (17.5 g, 127 mmol) in 1-methylpyrrolidine-2-one (180 mL) was stirred at 100° C. After 3 hours, the reaction solution was cooled to 0° C., water (200 mL) was added thereto, followed by stirring the mixture. The precipitated crystals were collected by filtration to obtain 14.31 g of the captioned compound (88% yield).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([OH:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.Cl[CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.O>[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([O:14][CH2:17][CH2:18][N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)O
Name
Quantity
14 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
3.11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
by stirring the mixture
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.31 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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